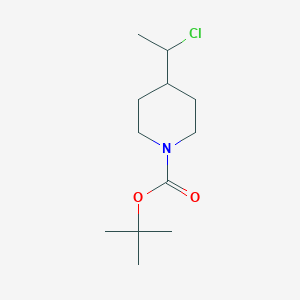
3-Ethoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxypentane is an organic compound with the molecular formula C7H16O. It is a type of ether, characterized by an oxygen atom connected to two alkyl groups. This compound is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
3-Ethoxypentane can be synthesized through several methods. One common synthetic route involves the reaction of 3-pentanol with ethyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods may involve similar reactions but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
3-Ethoxypentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Ethoxypentane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It can be used in studies involving ether metabolism and its effects on biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism by which 3-Ethoxypentane exerts its effects involves its interaction with molecular targets through its ether functional group. This interaction can influence various biochemical pathways, depending on the specific application. For example, in oxidation reactions, the ether oxygen can facilitate the transfer of electrons, leading to the formation of oxidized products .
Comparison with Similar Compounds
3-Ethoxypentane can be compared with other ethers such as diethyl ether and ethyl methyl ether. While all these compounds share the ether functional group, this compound has a unique structure with an ethoxy group attached to a pentane chain, which can influence its reactivity and applications. Similar compounds include:
- Diethyl ether
- Ethyl methyl ether
- 3-Ethylpentane
These compounds differ in their molecular structure and physical properties, which can affect their use in various chemical reactions and applications.
Properties
CAS No. |
36749-13-0 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
3-ethoxypentane |
InChI |
InChI=1S/C7H16O/c1-4-7(5-2)8-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
BMAINLNHNVARHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


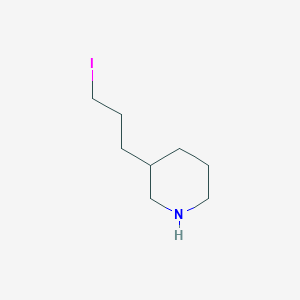
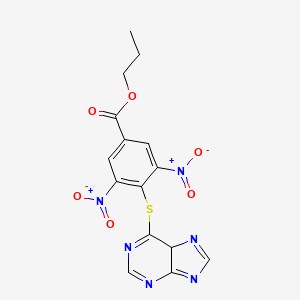
![2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)
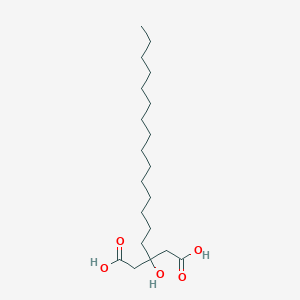
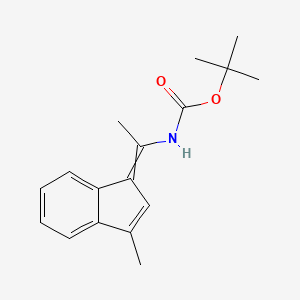

![(R)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972562.png)
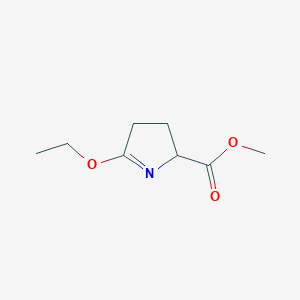
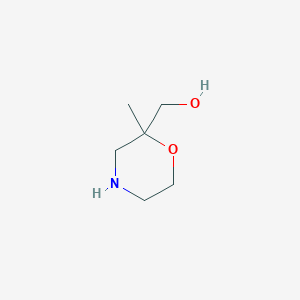
![4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol](/img/structure/B13972573.png)
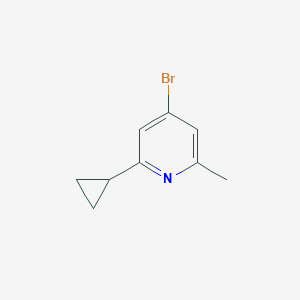
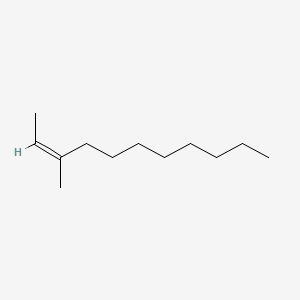
![Methyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B13972606.png)
